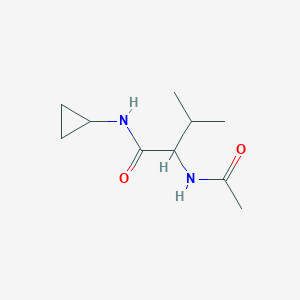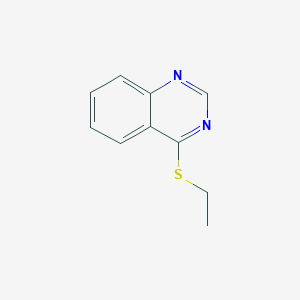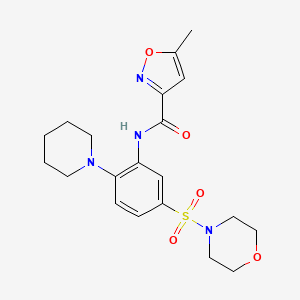
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinoline family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is not fully understood. However, studies have suggested that it exerts its anticancer and antimicrobial effects by interfering with various cellular processes. It has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been found to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide has several biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. It has also been found to disrupt the cell membrane of microorganisms, leading to their death. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide in lab experiments is its potent anticancer and antimicrobial activity. This makes it an ideal compound for studying the mechanisms of action of anticancer and antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for researchers.
Future Directions
There are several future directions for research on 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide. One direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune and neurodegenerative diseases. Another direction is to study its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide involves several steps. The first step involves the synthesis of 5,7-dichloro-2-methylquinoline, which is achieved by the reaction of 2-methylquinoline with phosphorus oxychloride. The second step involves the reaction of 5,7-dichloro-2-methylquinoline with 2-(tert-butoxycarbonylamino)acetic acid to form 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(tert-butoxycarbonyl)acetamide. The final step involves the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid to form 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide.
Scientific Research Applications
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Another potential application of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is in the treatment of infectious diseases. Studies have shown that this compound has potent antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has been found to inhibit the growth of these microorganisms by disrupting their cell membranes and inhibiting their metabolic processes.
properties
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-9(2)11(4)21-15(22)8-23-17-14(19)7-13(18)12-6-5-10(3)20-16(12)17/h5-7,9,11H,8H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIFJNQVXHTSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NC(C)C(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2E)-3-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B7534795.png)
![[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7534799.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534803.png)
![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)
![(2-oxocyclohexyl) 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7534830.png)


![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)
![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)